molecular formula C15H22N2O2 B15059371 tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15059371
M. Wt: 262.35 g/mol
InChI Key: SZMYKENODWLBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chiral, pyrrolidine-based chemical building block protected by a tert-butyloxycarbonyl (Boc) group, intended for research and development applications. This compound is part of a class of cis-pyrrolidine derivatives that have been identified as a key pharmacophore in the design of potent and selective inhibitors for neuronal nitric oxide synthase (nNOS) . nNOS is a promising therapeutic target for neurodegenerative conditions, and research into inhibitors based on this scaffold is a significant area of medicinal chemistry . The Boc-protecting group enhances the compound's stability and alters its physicochemical properties, making it a versatile intermediate for further synthetic modification. The structure incorporates a pyridine ring, a common feature in pharmaceuticals that can influence both the molecule's bioavailability and its ability to interact with biological targets. Researchers can utilize this compound to explore structure-activity relationships, particularly in developing central nervous system (CNS)-active compounds where parameters like blood-brain barrier permeability are critical . The compound is related to other documented pyrrolidine-carboxylate and pyridine-containing structures used in scientific research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-11-7-8-16-10-12(11)13-6-5-9-17(13)14(18)19-15(2,3)4/h7-8,10,13H,5-6,9H2,1-4H3

InChI Key

SZMYKENODWLBJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 4-methylpyridin-3-ylamine with tert-butyl 2-bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the tert-butyl ester can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, the compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, influencing cellular processes .

Comparison with Similar Compounds

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

  • Core Structure : Piperidine (6-membered ring) instead of pyrrolidine (5-membered ring).
  • Substituents: A pyridin-3-yl group and an amino group at the 4-position.
  • The amino group introduces a reactive site for further derivatization .

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Substituents : A bromo and dimethoxymethyl group on the pyridine ring.
  • Impact: The electron-withdrawing bromo group reduces electron density on the pyridine ring, affecting reactivity.

Functional Group Modifications

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

  • Substituents : Fluorine atom on the pyridine ring and a hydroxymethyl group on the pyrrolidine.
  • Impact : Fluorine increases metabolic stability and electronegativity, while the hydroxymethyl group introduces polarity, affecting solubility .

tert-Butyl 2-(2-oxobut-3-en-1-yl)pyrrolidine-1-carboxylate

  • Substituents : An α,β-unsaturated ketone (2-oxobut-3-en-1-yl) on the pyrrolidine.
  • Impact : The conjugated ketone system may participate in Michael addition reactions, making the compound a versatile intermediate in organic synthesis .

Physicochemical and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate C₁₅H₂₂N₂O₂ 262.35 4-methylpyridin-3-yl Moderate lipophilicity, rigid core
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 Amino, pyridin-3-yl Enhanced reactivity, flexible core
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₈H₂₆BrN₂O₄ 438.32 Bromo, dimethoxymethyl High steric bulk, electron-deficient
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₃H₃₃FN₂O₆ 476.53 Fluoro, hydroxymethyl Polar, metabolically stable

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